2-(2-Fluorobenzoyl)-6-methylpyridine
Overview
Description
“2-Fluorobenzoyl chloride” is a laboratory chemical . It reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Synthesis Analysis
The synthesis of “2-Fluorobenzoyl chloride” involves the reaction with ethyl 5-amino-1-methylpyrazole-4-carboxylate .
Molecular Structure Analysis
The molecular structures and conformational compositions of “2-Fluorobenzoyl chloride” have been investigated using gas electron diffraction data .
Chemical Reactions Analysis
“2-Fluorobenzoyl chloride” reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Physical And Chemical Properties Analysis
“2-Fluorobenzoyl chloride” is a colorless liquid with a refractive index of 1.536. It has a boiling point of 90-92 °C/15 mmHg and a melting point of 4 °C. The density is 1.328 g/mL at 25 °C .
Scientific Research Applications
Crystallographic Analysis
A study by Gallagher, Donnelly, and Lough (2009) focuses on a compound closely related to 2-(2-Fluorobenzoyl)-6-methylpyridine, specifically 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide. This research explores the crystal structure of the compound, revealing a disordered 2-fluorobenzene ring and interactions within the crystal such as C—H⋯O and C—H⋯π(arene) interactions (Gallagher, Donnelly, & Lough, 2009).
Organic Acid-Base Salts Formation
In 2015, Thanigaimani et al. conducted research on organic acid-base salts using 2-amino-6-methylpyridine, a molecule structurally similar to 2-(2-Fluorobenzoyl)-6-methylpyridine. Their study includes the formation of crystalline organic acid-base salts and their characterization through various spectroscopic techniques and X-ray diffraction, highlighting the potential of such structures in various applications (Thanigaimani et al., 2015).
Synthesis of Fluorine-Containing Derivatives
Nosova et al. (2004) investigated the synthesis of fluorine-containing pyrido[1,2-a]quinazolin-6-ones, utilizing 2-aminopyridine and 2-amino-5-methylpyridine, again structurally related to 2-(2-Fluorobenzoyl)-6-methylpyridine. Their work demonstrates the formation of N,N’-diaroylpyridinium salts and their subsequent conversion, which could be relevant for the synthesis and applications of fluorine-containing compounds (Nosova et al., 2004).
Molecular and Crystal Structure Analysis
Ribet et al. (2005) carried out a study on the conformational analysis and crystal structure of a complex involving a molecule similar to 2-(2-Fluorobenzoyl)-6-methylpyridine. This research provides insights into the solid and solution conformations of such compounds, which can be crucial for understanding their behavior in various environments (Ribet et al., 2005).
Hydrodesulfurization Studies
Egorova and Prins (2004) explored the impact of 2-methylpyridine, a molecule related to 2-(2-Fluorobenzoyl)-6-methylpyridine, on the hydrodesulfurization of dibenzothiophene. Their findings highlight the influence of such compounds on catalytic processes, which could be relevant for understanding the catalytic behaviors of 2-(2-Fluorobenzoyl)-6-methylpyridine derivatives (Egorova & Prins, 2004).
Safety And Hazards
properties
IUPAC Name |
(2-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBGZFAHPHZNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobenzoyl)-6-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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